molecular formula C5H5F3N2O B591687 (3-Trifluoromethyl-1H-pyrazol-4-yl)methanol CAS No. 1001020-13-8

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

Cat. No. B591687
M. Wt: 166.103
InChI Key: PPTPNGBNXZGCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is a heterocyclic compound . It contains an anionically activatable trifluoromethyl group and is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo .


Synthesis Analysis

This compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . It has also been used in copper-catalyzed pyrazole N-arylation .


Molecular Structure Analysis

The molecular formula of “(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is C5H5F3N2O . The InChI code is 1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10) .


Chemical Reactions Analysis

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is used as a building block in various chemical reactions. For instance, it has been used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It has also been used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .


Physical And Chemical Properties Analysis

The molecular weight of “(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is 166.10 g/mol . It has a topological polar surface area of 48.9 Ų . The compound is a white to yellow solid .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
  • Methods of Application: The unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs . The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .
  • Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Doping Controls

  • Application Summary: The carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
  • Methods of Application: The in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated with special focus on the characteristic application route derived metabolism .
  • Results or Outcomes: Preliminary results showed that the metabolism of BA and DA differs for the different application routes . Additionally, these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

3. Transition Metal-Mediated Trifluoromethylation Reactions

  • Application Summary: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
  • Methods of Application: Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated in this comprehensive overview .
  • Results or Outcomes: The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

4. Synthesis of Active Agrochemical and Pharmaceutical Ingredients

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Methods of Application: The research and development activities involving TFMP derivatives from 1980 to 2019 were examined using data obtained through crossover analysis of the STN International Registry and HCAplus databases .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

5. hUMNs of Chemistry

  • Application Summary: The research group led by Christy Haynes at the University of Minnesota explores challenging analytical or nanomaterials projects in applied areas like sensing, agriculture, biology, or medicine . Their research goal is to develop new materials and methods to take on important challenges like sensing pathogenic bacteria, remediating PFAS pollution, and improving agriculture yields .
  • Methods of Application: The group uses a variety of analytical techniques and nanomaterials to address these challenges .
  • Results or Outcomes: The group has made significant contributions to the fields of sensing, agriculture, biology, and medicine through their research .

6. GebioMized & Daniel Shade: The Appliance of Science

  • Application Summary: Daniel Schade and his colleagues at GebioMized have helped numerous cyclists at all levels to maximize their riding and their performance . Their unique pressure mapping system is used and trusted by many of the top riders in the world and allows the best bike fitters to analyze the contact points between a cyclist and their bike .
  • Methods of Application: The system collects and analyzes dynamic information and data before producing a solution – the right saddle, the right insole, and of course, the right shoe for the way in which the cyclist rides .
  • Results or Outcomes: Their database has collected results from over 50K riders’ data files on pressure mapping and their detailed analysis . It’s a treasure-trove of data for the information-hungry cycling scene, where marginal gains can mean the difference between winning and losing at the highest level, and comfort and improvements in biometric health for anyone riding a bike .

Safety And Hazards

“(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol” is classified as a warning hazard. It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(2-11)1-9-10-4/h1,11H,2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTPNGBNXZGCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Trifluoromethyl-1H-pyrazol-4-yl)methanol

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